Methyl[1-(1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride
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Overview
Description
Methyl[1-(1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[1-(1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride typically involves the cyclization of amidoximes with carboxyl derivatives or aldehydes. One common method is the reaction of amidoximes with acyl chlorides under basic conditions to form the oxadiazole ring . The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl[1-(1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted oxadiazoles.
Scientific Research Applications
Methyl[1-(1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, including antibacterial and antiviral properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with unique properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of Methyl[1-(1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-1,2,4-oxadiazole
- 5-Methyl-1,2,4-oxadiazole
- 3-(2-Methoxyethyl)-1,2,4-oxadiazole
Uniqueness
Methyl[1-(1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride is unique due to its specific substitution pattern on the oxadiazole ring, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C5H10ClN3O |
---|---|
Molecular Weight |
163.60 g/mol |
IUPAC Name |
N-methyl-1-(1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C5H9N3O.ClH/c1-4(6-2)5-7-3-9-8-5;/h3-4,6H,1-2H3;1H |
InChI Key |
MWYWGGVTWIGEMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NOC=N1)NC.Cl |
Origin of Product |
United States |
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